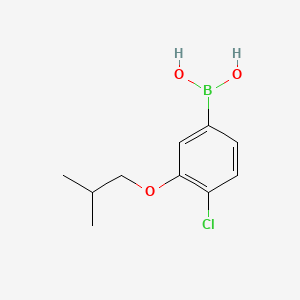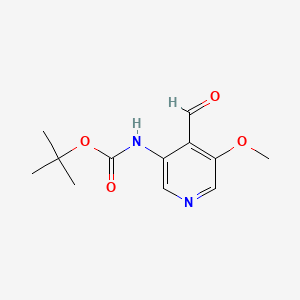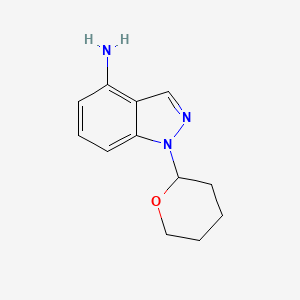
2-Brom-4-(Trifluormethoxy)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethoxy)benzaldehyde is a unique chemical compound with the empirical formula C8H4BrF3O2 . It has a molecular weight of 269.02 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(trifluoromethoxy)benzaldehyde can be represented by the SMILES stringO=CC1=CC=C(OC(F)(F)F)C=C1Br . The InChI code for this compound is 1S/C8H4BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H . Physical And Chemical Properties Analysis
2-Bromo-4-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It has a predicted boiling point of 240.6±35.0 °C and a predicted density of 1.706±0.06 g/cm3 . It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Grundlegende Informationen
“2-Brom-4-(Trifluormethoxy)benzaldehyd” ist eine chemische Verbindung mit der CAS-Nummer: 1114808-87-5 . Es hat ein Molekulargewicht von 269,02 und seine lineare Formel lautet C8H4BrF3O2 .
Lagerung und Sicherheit
Diese Verbindung sollte unter einer inerten Atmosphäre bei Temperaturen zwischen 2-8°C gelagert werden . Zu den wichtigsten Sicherheitsvorkehrungen gehören die Vermeidung von Inhalation, Hautkontakt und Einnahme .
Verwendung bei der Synthese von Antituberkulose-Nitroimidazolen
Eine der Anwendungen von “this compound” ist als Reagenz bei der Herstellung von Antituberkulose-Nitroimidazolen . Nitroimidazole sind eine Klasse von Medikamenten, die zur Behandlung von Tuberkulose, einer schweren Infektionskrankheit, eingesetzt werden.
Verwendung bei Pd-katalysierten direkten Arylierungen von Heteroarenen
Diese Verbindung wird bei der Pd-katalysierten direkten Arylierung von Heteroarenen verwendet . Dieser Prozess beinhaltet die Reaktion von Heteroarenen mit polyfluoralkoxy-substituierten Brombenzolen . Hohe Ausbeuten an arylierten Heteroarenen wurden unter Verwendung von nur 1 mol% des Pd(OAc)2-Katalysators mit KOAc als kostengünstige Base erzielt .
Verwendung bei der Synthese von tert-Butyl N-[4-Chlor-2-[α-Hydroxy-α-2-(Trifluormethoxy)phenyl]]carbamate
“2-(Trifluormethoxy)benzaldehyd” kann bei der Synthese von tert-Butyl N-[4-Chlor-2-[α-Hydroxy-α-2-(Trifluormethoxy)phenyl]]carbamate verwendet werden . Diese Verbindung hat potentielle Anwendungen in der pharmazeutischen Chemie.
Verwendung bei direkten Arylierungen einer Reihe von Heteroarenen
“this compound” wird bei direkten Arylierungen einer Reihe von Heteroarenen mit 1-Brom-4-(Trifluormethoxy)benzol verwendet
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is used as a reagent in the preparation of antitubercular nitroimidazoles , suggesting that it may interact with enzymes or proteins involved in the tuberculosis pathogen’s metabolic pathways.
Mode of Action
As a reagent in the synthesis of antitubercular nitroimidazoles , it likely undergoes chemical reactions to form a new compound that interacts with its targets.
Biochemical Pathways
Given its use in the synthesis of antitubercular nitroimidazoles , it may influence pathways related to the survival and replication of the tuberculosis pathogen.
Result of Action
As a precursor in the synthesis of antitubercular nitroimidazoles , its effects would likely be seen in the activity of the resulting compound against the tuberculosis pathogen.
Action Environment
It is noted that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and atmospheric conditions could impact its stability.
Eigenschaften
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFBYDIXDWHKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681766 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114808-87-5 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114808-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

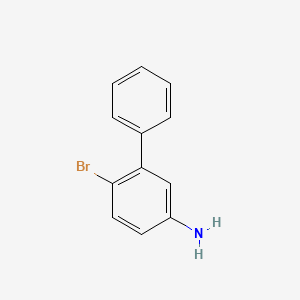
![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)
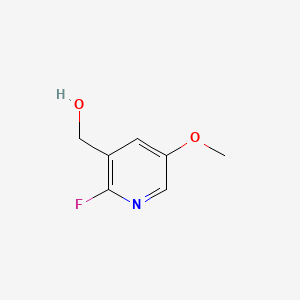
![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)
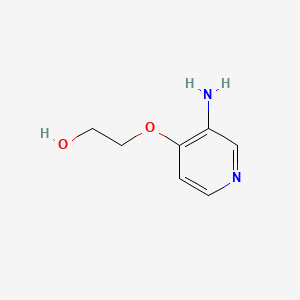

![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)

![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)
![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)
